Mephentermine hemisulfate

Catalog No.
S002112
CAS No.
1212-72-2
M.F
C11H19NO4S
M. Wt
261.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mephentermine hemisulfate

CAS Number

1212-72-2

Product Name

Mephentermine hemisulfate

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

InChI

InChI=1S/C11H17N.H2O4S/c1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8,12H,9H2,1-3H3;(H2,1,2,3,4)

InChI Key

NZKLHVGUPFNBFD-UHFFFAOYSA-N

SMILES

Array

Synonyms

Mephentermine, Mephentermine Sulfate, Mephentermine Sulfate (2:1), Sulfate, Mephentermine

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O

The exact mass of the compound Mephentermine sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Phentermine. It belongs to the ontological category of alkylammonium sulfate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mephentermine hemisulfate is the hydrated hemisulfate salt form of Mephentermine, a sympathomimetic amine that functions as a vasopressor through a mixed-acting mechanism on both α- and β-adrenergic receptors.[1][2] This dual action differentiates it from purely α-adrenergic agonists by increasing blood pressure primarily through an enhancement of cardiac output.[2][3][4] As an Active Pharmaceutical Ingredient (API), its specific salt form is a critical procurement consideration, directly influencing physicochemical properties essential for formulation, stability, and use as a high-purity analytical reference standard.[5][6]

Substituting Mephentermine hemisulfate with other salts, the free base, or alternative vasopressors like phenylephrine is problematic for both formulation and clinical application. Different salt forms exhibit distinct physicochemical properties, such as solubility and stability, which are critical for developing viable parenteral products.[7] Furthermore, substituting with a different in-class compound like phenylephrine, a pure α1-agonist, fails to replicate the unique hemodynamic profile of Mephentermine; phenylephrine often causes reflex bradycardia and may reduce cardiac output, a significant contrast to Mephentermine's tendency to maintain or increase cardiac output and heart rate.[1][3][4] This makes Mephentermine hemisulfate a specific choice for applications where preserving cardiac function is a primary concern alongside blood pressure restoration.

Hemodynamic Profile: Maintains Heart Rate Under Conditions Where Phenylephrine Induces Bradycardia

In comparative studies for treating hypotension during spinal anesthesia, Mephentermine consistently maintains a higher heart rate than phenylephrine. One minute post-administration, the mean heart rate in the Mephentermine group was 75.6 bpm, significantly higher than the 71.1 bpm observed in the phenylephrine group (p=0.021).[2] Another study confirmed this trend, with heart rates in the Mephentermine group remaining significantly higher at all time points post-administration compared to the phenylephrine group, which experienced a decrease.[3][8]

Evidence DimensionMean Heart Rate (bpm) 1-min Post-Drug Administration
Target Compound Data75.6 bpm (Mephentermine)
Comparator Or Baseline71.1 bpm (Phenylephrine)
Quantified DifferenceMephentermine group heart rate was 4.5 bpm higher (p=0.021)
ConditionsPatients undergoing cesarean section with spinal anesthesia-induced hypotension.

This makes Mephentermine hemisulfate the appropriate choice in clinical scenarios where avoiding drug-induced bradycardia is a critical patient safety and efficacy endpoint.

Formulation Stability: Compatible and Stable in 5% Dextrose Injection for at Least 24 Hours

The stability of Mephentermine sulfate in common intravenous solutions is critical for its use in clinical and hospital settings. A study demonstrated that Mephentermine sulfate, when mixed in a 5% dextrose solution with either hydrocortisone sodium succinate or aminophylline, showed no appreciable loss of potency for at least 24 hours.[9] The admixtures remained stable even when stored at elevated temperatures of 30°C and 45°C, with the pH of the solutions remaining unchanged over the study period.[9]

Evidence DimensionPotency Loss in 5% Dextrose Admixture
Target Compound DataNo appreciable loss of Mephentermine sulfate potency after 24 hours at up to 45°C
Comparator Or BaselineBaseline (initial concentration)
Quantified DifferenceStable within the 24-hour test period
ConditionsAdmixture in 400 ml of 5% dextrose injection, stored in sealed USP type I containers.

This confirmed stability provides a wider operational window for pharmacy compounding and administration, reducing waste and ensuring consistent dosing, which is a key logistical and cost consideration in procurement.

Defined Salt Form for Analytical Standardization and Quality Control

Mephentermine hemisulfate (CAS 1212-72-2) is a fully characterized chemical compound with a precise molecular formula of C11H17N·1/2H2SO4 and a corresponding molecular weight.[5][6] This defined stoichiometry makes it suitable for use as a reference standard for Active Pharmaceutical Ingredient (API) traceability against pharmacopeial standards (e.g., USP or EP).[5][10] Its use is specified for analytical method development, validation, and quality control applications during both synthesis and formulation stages of drug development.[5]

Evidence DimensionStoichiometric Precision
Target Compound DataDefined hemisulfate salt (2:1 amine to sulfate ratio)
Comparator Or BaselineCrude mixtures or unspecified salt forms with variable stoichiometry
Quantified DifferenceHigh purity and defined molecular weight essential for quantitative analysis
ConditionsUse as a certified reference material (CRM) or analytical standard in QC laboratories.

Procuring the specific hemisulfate salt ensures batch-to-batch consistency and analytical accuracy, which is non-negotiable for regulatory compliance and reproducible research or manufacturing.

Cardiovascular Research Models Requiring Avoidance of Reflex Bradycardia

Based on its distinct hemodynamic profile, Mephentermine hemisulfate is the preferred agent over phenylephrine in preclinical or clinical research where the primary goal is to increase mean arterial pressure without the confounding variable of a decreased heart rate.[1][3][8]

Compounding of Ready-to-Administer Intravenous Vasopressor Solutions

The demonstrated stability of Mephentermine sulfate in 5% dextrose allows for its use in compounding pharmacies and hospital settings to prepare admixtures for intravenous infusion, ensuring reliable potency over a 24-hour period.[9]

Development and Validation of Analytical Methods for Sympathomimetic Amines

As a well-characterized salt with a defined molecular weight, Mephentermine hemisulfate serves as an essential reference standard for the development, validation, and routine execution of QC assays for both the API and finished drug products.[5][10]

Formulation of Parenteral Drugs for Anesthesiology and Critical Care

The compound's function as a vasopressor that maintains cardiac output makes it a targeted choice for formulation into injectable products intended to treat hypotension, particularly in contexts like spinal anesthesia where cardiac depression is undesirable.[2][4]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

261.10347926 Da

Monoisotopic Mass

261.10347926 Da

Heavy Atom Count

17

UNII

580655Z8RR

Related CAS

100-92-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Agonists

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1212-72-2

Wikipedia

Mephentermine sulfate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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